molecular formula C12H13FO3 B3031923 tert-Butyl 3-fluoro-4-formylbenzoate CAS No. 866625-12-9

tert-Butyl 3-fluoro-4-formylbenzoate

Cat. No.: B3031923
CAS No.: 866625-12-9
M. Wt: 224.23
InChI Key: XGBUSIWKMBMZGV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-fluoro-4-formylbenzoate” is a chemical compound with the CAS Number: 866625-12-9 . It has a molecular weight of 224.23 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13FO3/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 224.23 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments tert-Butyl 3-fluoro-4-formylbenzoate and similar compounds are extensively researched due to their wide applications in various industries, including pharmaceuticals and personal care products. Parabens, which share structural similarities with this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are mainly used as preservatives and are known to be present at low concentration levels in effluents of wastewater treatment plants. Despite being biodegradable, they are ubiquitous in surface water and sediments, mainly due to the continuous introduction into the environment from the consumption of paraben-based products. Interestingly, these compounds can react with free chlorine, yielding halogenated by-products that are more stable and persistent than the parent species, necessitating further studies on their toxicity (Haman et al., 2015).

Synthetic Phenolic Antioxidants and Environmental Impact Further research on similar compounds, specifically synthetic phenolic antioxidants (SPAs), reveals their extensive use in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and even in humans. Studies indicate that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic. The toxicity of some transformation products could be worse than that of the parent compound, emphasizing the need for more comprehensive future studies and the development of SPAs with lower toxicity and migration ability (Liu & Mabury, 2020).

Decomposition of Oxygenate Additives in Fuel Research also delves into the decomposition of compounds like methyl tert-butyl ether (MTBE), which is extensively used as an oxygenate and octane enhancer in gasoline. The decomposition of such compounds is crucial due to the environmental concerns they pose when released. Studies demonstrate the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting these compounds into safer by-products. Interestingly, the addition of hydrogen in a cold plasma reactor constitutes an alternative method of decomposing and converting MTBE into various hydrocarbons, suggesting potential pathways for mitigating the environmental impact of these substances (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl 3-fluoro-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBUSIWKMBMZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264255
Record name 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866625-12-9
Record name 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866625-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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